REACTION_CXSMILES
|
C([Si](C)(C)[O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=1)(C)(C)C.[F-].C([NH3+])CCC.S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1>[CH2:14]([C:11]1[CH:12]=[CH:13][C:8]([CH2:7][OH:6])=[CH:9][CH:10]=1)[CH2:15][CH3:16] |f:1.2,3.4|
|
Name
|
tert-butyldimethyl((4-propylbenzyl)oxy)-silane
|
Quantity
|
275 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)CCC)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
n-butylammonium fluoride
|
Quantity
|
1.56 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[NH3+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding 5 mL of aqueous saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (5 mL×4)
|
Type
|
CUSTOM
|
Details
|
the organic layer thus obtained
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.838 mmol | |
AMOUNT: MASS | 198 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |